![molecular formula C14H10ClN3O B1418903 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1154708-22-1](/img/structure/B1418903.png)
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Vue d'ensemble
Description
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound with a complex structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities . The compound’s name provides insights into its composition: it contains an aniline moiety linked to an oxadiazole ring via a chlorophenyl group.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Therapeutic Potential of Oxadiazole Derivatives
Oxadiazole derivatives, including compounds similar to 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline, have been extensively studied for their therapeutic worth. The 1,3,4-oxadiazole ring, found in various synthetic molecules, shows effective binding with different enzymes and receptors in biological systems, leading to a range of bioactivities. This comprehensive review emphasizes the development of 1,3,4-oxadiazole-based compounds across medicinal chemistry, covering anticancer, antifungal, antibacterial, and other significant pharmacological agents. The review serves as a crucial resource for new thoughts in designing more active and less toxic medicinal agents (Verma et al., 2019).
Synthetic Routes and Structural Properties
In the realm of synthetic chemistry, the formation of novel substituted thiazolidin-4-ones via chloral and substituted anilines showcases the versatility of such compounds in creating diverse molecular structures. These synthetic routes provide insights into the conformation of products, highlighting the potential for further exploration and application in various fields, including the development of new pharmacological agents (Issac & Tierney, 1996).
Pharmacological Importance of Oxadiazole Derivatives
Recent research on 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives emphasizes their significant pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The favorable physical, chemical, and pharmacokinetic properties of these derivatives enhance their activity via hydrogen bond interactions with biomacromolecules, demonstrating the importance of oxadiazole as a biologically active unit in drug development (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, are explored for their potential in metal-ion sensing applications. The diverse synthetic strategies and the ability to incorporate π-conjugated groups make these molecules ideal for developing chemosensors. Their high photoluminescent quantum yield, thermal and chemical stability, and coordination sites offer promising avenues for selective metal-ion sensing, showcasing their utility beyond pharmacology into material science (Sharma et al., 2022).
Biological Activities and Drug Development
The heterocyclic 1,3,4-oxadiazole compounds display a wide spectrum of biological activities, making them a focal point for new drug development. Their unique properties have led to the synthesis of novel derivatives that exhibit anti-inflammatory, antimicrobial, antitumor, and antiviral activities, among others. These findings underscore the role of 1,3,4-oxadiazole derivatives in guiding the development of safer and effective compounds for various therapeutic applications (Bala, Kamboj, & Kumar, 2010).
Propriétés
IUPAC Name |
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)14-17-13(18-19-14)9-4-3-5-10(16)8-9/h1-8H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCLPELOSNERSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)
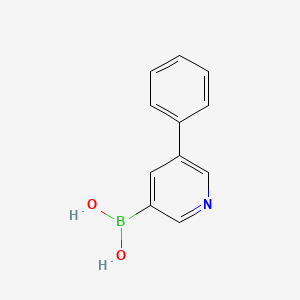
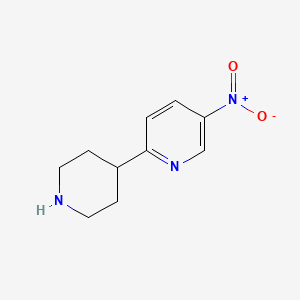
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)
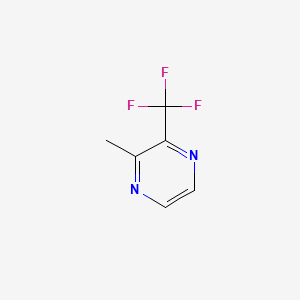

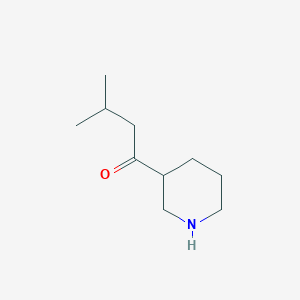
![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
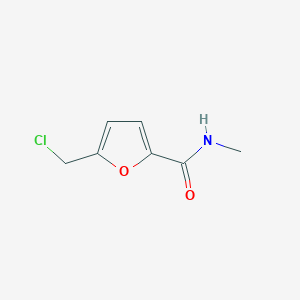
![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)
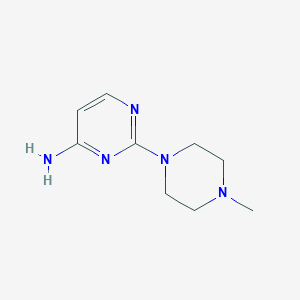
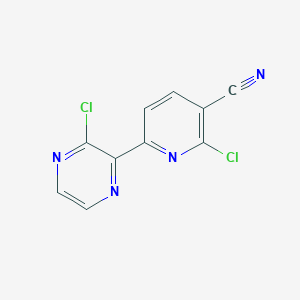

![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)